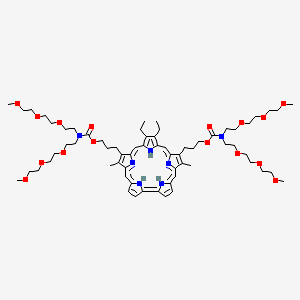
sapphyrin PCI-2053
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sapphyrin PCI-2053 is a substituted sapphyrin.
Aplicaciones Científicas De Investigación
Tumor Localization and Antitumor Efficacy
Sapphyrin PCI-2053, a derivative of sapphyrin PCI-2050, demonstrates significant anticancer properties. Research has shown that these compounds preferentially localize to tumors, with PCI-2050 exhibiting greater potency in inducing apoptosis compared to its derivatives, including PCI-2053. This selective localization to tumor cells makes sapphyrin derivatives promising candidates for anticancer therapies (Naumovski et al., 2006).
Inhibition of Gene Expression
Studies have found that hydrophilic sapphyrins, including PCI-2053, exhibit the ability to inhibit gene expression in cancer cells. They induce oxidative stress within cells and lead to widespread decreases in mRNA levels. This unique mechanism highlights their potential as novel agents for tumor localization and gene expression modulation (Wang et al., 2007).
Tumor Selectivity in Hematologic Malignancies
Sapphyrins, including PCI-2053, show a high degree of tumor selectivity, especially in hematologic malignancies. They have been found to induce apoptosis in various hematologic tumor cell lines and inhibit tumor growth in animal models while exhibiting minimal toxicity, making them potential candidates for cancer treatment (Naumovski et al., 2004).
Anion Binding Agents
Sapphyrin compounds, such as PCI-2053, are also studied for their ability to bind anions. This property extends their potential applications beyond anticancer therapies to include roles in chemical sensing and material science (Sessler & Davis, 2001).
Propiedades
Fórmula molecular |
C66H99N7O16 |
|---|---|
Peso molecular |
1246.5 g/mol |
Nombre IUPAC |
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C66H99N7O16/c1-9-53-54(10-2)62-48-64-56(14-12-24-89-66(75)73(21-27-82-39-43-86-35-31-78-7)22-28-83-40-44-87-36-32-79-8)50(4)60(70-64)46-52-16-18-58(68-52)57-17-15-51(67-57)45-59-49(3)55(63(69-59)47-61(53)71-62)13-11-23-88-65(74)72(19-25-80-37-41-84-33-29-76-5)20-26-81-38-42-85-34-30-77-6/h15-18,45-48,67-68,71H,9-14,19-44H2,1-8H3 |
Clave InChI |
SJKBHZFWKUDPHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=C3C(=C(C(=N3)C=C4C=CC(=C5C=CC(=CC6=NC(=CC(=C1CC)N2)C(=C6C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC)N5)N4)C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



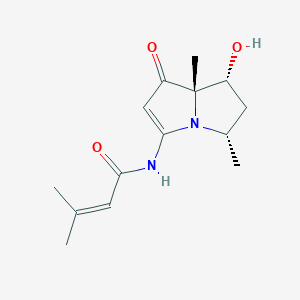
![2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-13-[(R)-2-hydroxyethylsulfinyl]-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid](/img/structure/B1243342.png)
![N-[2-[4-[(2-ethyl-4,6-dimethylbenzimidazol-1-yl)methyl]phenyl]phenyl]sulfonyl-5-iodopyridine-3-carboxamide](/img/structure/B1243343.png)
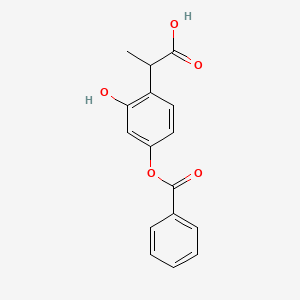
![[[[[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl] [(2s,3s,5r)-3-Azido-5-(5-Methyl-2,4-Dioxo-Pyrimidin-1-Yl)oxolan-2-Yl]methyl Hydrogen Phosphate](/img/structure/B1243346.png)
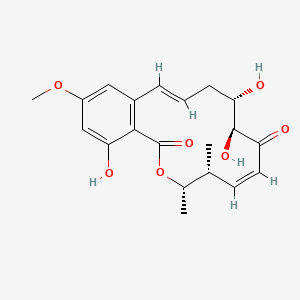

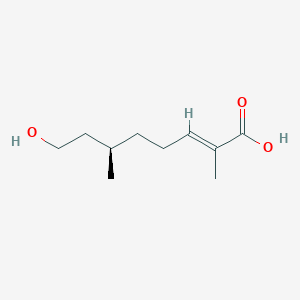
![1-[3-(3-Chloro-2-hydroxypropoxy)-1-methoxypropyl]-5-fluoropyrimidine-2,4-dione](/img/structure/B1243357.png)
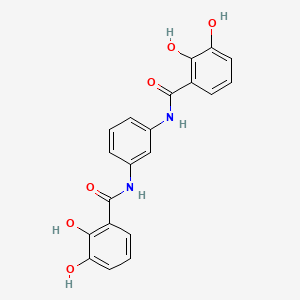
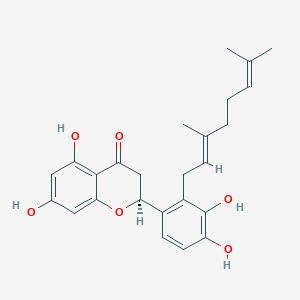

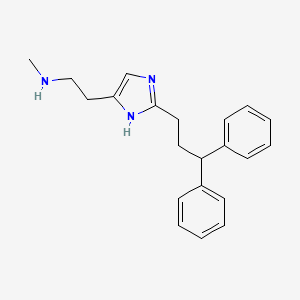
![(3S,4aR,6aR,12aR,12bS)-3-Hydroxy-4,4,6a,12b-tetramethyl-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydrobenzo[f]pyrano[4,3-b]chromen-11(2H)-one](/img/structure/B1243364.png)